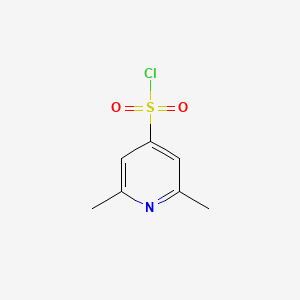

2,6-Dimethylpyridine-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-6(2)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFNEOYZKVGGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275105 | |

| Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025509-76-5 | |

| Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025509-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-pyridinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2,6 Dimethylpyridine 4 Sulfonyl Chloride and Analogous Pyridine Sulfonyl Halides

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the sulfonyl halide group onto the pyridine (B92270) ring in a single or a few steps, often by activating a C-H bond. These approaches are highly sought after for their atom and step economy.

Radical-Mediated Sulfonylation Strategies for Pyridine Systems

Radical-mediated reactions offer a powerful tool for the C-H functionalization of pyridines, which are often challenging substrates for traditional electrophilic aromatic substitution. One notable strategy involves the base-mediated C4-selective sulfonylation of pyridines. researchgate.netresearchgate.net This process typically begins with the activation of the pyridine ring with an anhydride (B1165640), such as triflic anhydride (Tf₂O), to form a highly reactive pyridinium (B92312) species. researchgate.net The subsequent addition of a sulfinate salt, facilitated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds via a radical mechanism to introduce the sulfonyl group selectively at the C4 position. researchgate.netprinceton.edu The choice of base and solvent can significantly influence the regioselectivity of the sulfonylation. researchgate.net

Another approach that can be conceptually extended to pyridine systems is the copper-mediated C4–H sulfonylation, which has been demonstrated for indole (B1671886) derivatives. wipo.int This method utilizes a transient directing group strategy, where a removable group directs the sulfonylation to a specific position. The mechanism is thought to involve the formation of an aryl radical intermediate which then couples with a sulfur dioxide source. organic-chemistry.org

Table 1: Comparison of Radical-Mediated Sulfonylation Methods

| Method | Key Features | Advantages | Limitations |

| Base-Mediated Sulfonylation | Activation of pyridine with Tf₂O, followed by base-mediated addition of a sulfinate salt. researchgate.netresearchgate.net | High regioselectivity for the C4 position, modular. | May require specific bases and activating agents. |

| Copper-Mediated Sulfonylation | Utilizes a transient directing group and a copper catalyst. wipo.int | High atom and step economy. | Primarily demonstrated on indole systems; applicability to pyridines needs further exploration. |

Electrochemical Synthesis of Sulfonyl Halides

Electrochemical methods provide a green and efficient alternative for the synthesis of sulfonyl halides, avoiding the use of harsh chemical oxidants. A mild electrochemical method has been developed for the direct C2 sulfonylation of heteroaromatic N-oxides, including pyridine N-oxides, with sulfonyl hydrazides. organic-chemistry.org This process yields 2-sulfonyl pyridine derivatives with good regioselectivity under metal- and oxidant-free conditions. organic-chemistry.org

Furthermore, the electrochemical synthesis of sulfonyl fluorides from thiols and potassium fluoride (B91410) has been reported. google.comacs.org This method involves an electrochemical oxidative coupling and offers a direct route to sulfonyl fluorides, which are valuable alternatives to the more moisture-sensitive sulfonyl chlorides. google.comacs.org

Synthesis via Precursor Modification

These methods involve the conversion of a pre-existing functional group on the pyridine ring, such as a thiol, carboxylic acid, or sulfonamide, into the desired sulfonyl chloride.

Oxidative Pathways from Sulfur(II) or Sulfur(IV) Precursors

A common and direct method for the synthesis of sulfonyl chlorides is the oxidative chlorination of sulfur(II) precursors, such as thiols or disulfides. Various reagent systems have been developed for this transformation. For instance, the combination of hydrogen peroxide with reagents like zirconium tetrachloride or thionyl chloride provides a highly reactive system for the direct conversion of thiols to sulfonyl chlorides in high yields and with short reaction times. organic-chemistry.orgacs.orgpatsnap.com Other effective oxidizing systems include N-chlorosuccinimide (NCS) in combination with hydrochloric acid or tetrabutylammonium (B224687) chloride, and a mixture of a nitrate (B79036) salt and chlorotrimethylsilane. patsnap.comcbijournal.com These methods are often chemoselective and can be performed under mild conditions. organic-chemistry.orgpatsnap.comcbijournal.com The oxidative cleavage of dialkyl sulfides can also be employed to generate sulfonyl chlorides. tandfonline.com

Table 2: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Reagent System | Key Advantages |

| H₂O₂ / ZrCl₄ | High efficiency, mild conditions. patsnap.com |

| H₂O₂ / SOCl₂ | Extremely fast reactions, excellent yields. organic-chemistry.orgacs.org |

| NCS / HCl | Good yields, straightforward procedure. patsnap.com |

| Nitrate Salt / TMSCl | Mild and efficient, high purity of products. patsnap.com |

Derivatization from Pyridine Carboxylic Acids

The conversion of pyridine carboxylic acids to sulfonyl chlorides represents an attractive synthetic route. A recently developed method for the one-pot synthesis of sulfonamides from unactivated aromatic and heteroaromatic carboxylic acids proceeds through an intermediate sulfonyl chloride. princeton.edu This process utilizes a copper-catalyzed decarboxylative halosulfonylation. The mechanism is proposed to involve a copper ligand-to-metal charge transfer (LMCT) that facilitates the conversion of the carboxylic acid to a sulfur-centered radical, which is then trapped by an electrophilic halogen source to form the sulfonyl halide. princeton.edu This strategy is particularly valuable as it allows for the direct conversion of readily available carboxylic acids to the corresponding sulfonyl chlorides. For picolinic acids, a one-pot, two-step procedure has been developed to generate the intermediate sulfonyl chloride before its conversion to the sulfonamide. princeton.edu

In Situ Generation from Sulfonamides

The conversion of a stable sulfonamide back to a reactive sulfonyl chloride is a challenging but synthetically useful transformation, especially for late-stage functionalization of complex molecules. A novel method has been developed that enables the direct conversion of primary sulfonamides into sulfonyl chlorides using a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. researchgate.netnih.gov This reagent activates the otherwise poorly nucleophilic NH₂ group of the sulfonamide, facilitating its conversion to a sulfonyl chloride in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov The reaction proceeds under mild conditions and demonstrates high chemoselectivity, tolerating a wide range of functional groups. researchgate.netnih.gov This allows for the in situ generation of the sulfonyl chloride, which can then be reacted with various nucleophiles to create diverse sulfonamide and sulfonate derivatives. nih.govnih.gov

Innovative Synthetic Protocols

Modern organic synthesis has seen a push towards developing milder, more efficient, and highly selective reactions. In the context of pyridine sulfonyl chloride synthesis, this has led to the exploration of catalytic systems, photochemical activation, and novel reagents that can operate under gentle conditions, often with broad functional group tolerance.

Transition-metal catalysis provides powerful tools for the formation of carbon-sulfur bonds. While palladium catalysis has been explored for aryl systems, copper-catalyzed reactions represent a foundational and effective method for the synthesis of pyridine sulfonyl chlorides.

A prominent transition-metal-catalyzed approach is the Sandmeyer-type reaction, which utilizes copper salts to facilitate the conversion of diazonium salts into sulfonyl chlorides. researchgate.netacs.org This process typically begins with the diazotization of an aminopyridine using an agent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride (CuCl), to yield the desired pyridine sulfonyl chloride. google.comchemicalbook.com Thionyl chloride in water can serve as a convenient in situ source for both sulfur dioxide and the chloride, avoiding the handling of gaseous SO2 and potentially harsh solvents like acetic acid. acs.orggoogleapis.com This aqueous process is advantageous as the sulfonyl chloride product often has low solubility and precipitates from the reaction mixture, which protects it from hydrolysis and simplifies isolation. researchgate.netacs.org

More recently, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides from precursors like arylboronic acids. nih.gov In these protocols, a palladium catalyst promotes the chlorosulfonylation using an appropriate sulfur dioxide surrogate. While demonstrating significant functional group tolerance for a range of arylboronic acids, the extension of this specific methodology to heteroaryl substrates, including pyridines, can be challenging. nih.govmit.edu

| Method | Catalyst | Starting Material | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Sandmeyer-type Reaction | Copper (e.g., CuCl) | Aminopyridine | NaNO₂, HCl, SO₂ source (e.g., SOCl₂/H₂O) | Aqueous medium, low temperature (0-5 °C) | researchgate.netacs.orggoogle.com |

| Palladium-Catalyzed Chlorosulfonylation | Palladium Complex | Arylboronic Acid | Phenyl Chlorosulfate (B8482658) | Organic solvent, mild conditions | nih.gov |

The use of visible light as a renewable energy source to drive chemical reactions has gained significant traction. Photoredox catalysis offers a means to generate reactive intermediates under exceptionally mild conditions, enabling transformations that are often difficult to achieve through thermal methods.

One innovative photo-induced strategy employs a heterogeneous, inexpensive photocatalyst, such as potassium poly(heptazine imide) (K-PHI), to mediate the synthesis of sulfonyl chlorides from various precursors. acs.orgnih.gov In one variation, arenediazonium tetrafluoroborates react with sulfur dioxide and a chloride source, generated in situ from thionyl chloride and water, upon irradiation with visible light (e.g., white or 465 nm LEDs) at room temperature. This method is notable for its high functional group tolerance. acs.org

A particularly compelling development is the "chromoselective" synthesis, where the reaction outcome is controlled by the wavelength of the incident light. nih.gov Using the K-PHI photocatalyst, S-arylthioacetates can be selectively converted into three different products: aryl chlorides (with 365 nm light), diaryl disulfides (with 525 nm light), or the desired sulfonyl chlorides. The formation of sulfonyl chlorides is achieved with high selectivity by using light of an intermediate wavelength, typically 465 nm or white light. This protocol can be applied to various sulfur-containing starting materials, including thiols and isothiouronium salts. nih.gov

| Method | Photocatalyst | Starting Material | Key Reagents | Light Source | Reference |

|---|---|---|---|---|---|

| Photocatalytic Sandmeyer-type | Potassium Poly(heptazine imide) | Arenediazonium Salt | SOCl₂/H₂O | White or Blue Light (465 nm) | acs.org |

| Chromoselective Sulfonylation | Potassium Poly(heptazine imide) | Thiol, Thioacetate, or Isothiouronium salt | Chlorinated solvent | Blue Light (465 nm) | nih.gov |

The development of specific activating reagents has opened new avenues for synthesizing sulfonyl chlorides from unconventional precursors, particularly in the context of late-stage functionalization of complex molecules. These methods often operate under mild, transition-metal-free conditions.

A notable example is the use of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF4) as an activating agent to convert primary sulfonamides into sulfonyl chlorides. Primary sulfonamides are typically considered stable endpoints in a synthetic sequence. However, this method repurposes them as versatile intermediates. The Pyry-BF4 reagent activates the otherwise poorly nucleophilic NH2 group of the sulfonamide, allowing for its substitution by a chloride ion, typically sourced from magnesium chloride (MgCl2). The reaction proceeds under mild conditions and exhibits high chemoselectivity, tolerating a wide array of sensitive functional groups. This makes the protocol highly valuable for modifying complex, drug-like molecules at a late stage.

Another strategic approach involves the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC) in conjunction with organozinc reagents. mit.edumit.edu This method provides a convenient, transition-metal-free route to heteroaryl sulfonyl chlorides. The organozinc reagent, prepared from the corresponding heteroaryl halide, reacts with TCPC. Depending on the substrate, the reaction can yield either a stable 2,4,6-trichlorophenyl (TCP) sulfonate ester, which acts as a bench-stable surrogate for the sulfonyl chloride, or it can generate the sulfonyl chloride intermediate directly, which can be trapped in situ with an amine to form a sulfonamide. mit.edumit.edu

| Method | Activating Reagent | Starting Material | Key Reagents | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfonamide Activation | Pyry-BF4 | Primary Sulfonamide | MgCl₂ | Late-stage functionalization of complex molecules | chemicalbook.com |

| Organozinc Coupling | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Heteroarylzinc Reagent | - | Transition-metal-free route to heteroaryl sulfonyl chlorides | mit.edumit.edu |

Reactivity and Synthetic Utility of 2,6 Dimethylpyridine 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as an excellent electrophile. Its reactivity is centered on the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. This process, known as nucleophilic substitution at a tetracoordinate sulfur atom, is the cornerstone of the synthetic utility of compounds like 2,6-dimethylpyridine-4-sulfonyl chloride. The reaction typically proceeds via an Sₙ2-like mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.gov

A noteworthy characteristic of this compound is the presence of two ortho-alkyl (methyl) groups relative to the sulfonyl chloride moiety. Contrary to initial expectations that these groups would sterically hinder the reaction and electronically deactivate the electrophilic center, research has shown that ortho-alkyl substituents can lead to a counterintuitive acceleration of the nucleophilic substitution rate. nih.govmdpi.commdpi.com This enhanced reactivity is attributed to a unique, sterically compressed ground-state structure which is relieved upon moving to the trigonal bipyramidal transition state. mdpi.com This inherent reactivity makes this compound a valuable reagent in organic synthesis.

Aminolysis, the reaction with amines, is one of the most common and significant transformations of sulfonyl chlorides. This reaction provides a direct and efficient route to sulfonamides, a class of compounds with immense importance, particularly in medicinal chemistry where they are recognized as a "privileged structure". thieme.de The general transformation involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the displacement of the chloride ion.

Both primary (R-NH₂) and secondary (R₂NH) amines readily react with sulfonyl chlorides to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The formation of the sulfonamide product is generally faster with primary amines compared to secondary amines, a difference attributed to the higher nucleophilicity and lower steric hindrance of primary amines. rsc.org The reaction's scope is broad, encompassing a variety of structurally diverse amines, including alkyl, aryl, and cyclic derivatives. organic-chemistry.org

The table below illustrates the general reaction scheme for the aminolysis of a sulfonyl chloride with primary and secondary amines.

| Amine Type | Reactant 1 | Reactant 2 | Product |

| Primary Amine | R-SO₂Cl | R'-NH₂ | R-SO₂-NH-R' |

| Secondary Amine | R-SO₂Cl | R'₂NH | R-SO₂-NR'₂ |

Table 1: General Aminolysis Reactions.

The reactivity of sulfonyl chlorides is harnessed in the modular synthesis of complex molecules. mdpi.comresearchgate.net By linking various molecular building blocks, intricate polyheterocyclic sulfonamides can be constructed. mdpi.com For instance, a synthetic strategy might involve the coupling of an aromatic amine with a sulfonyl chloride like this compound to form a precursor sulfonamide. mdpi.com This precursor can then undergo further transformations, such as photoinduced reactions involving Excited State Intramolecular Proton Transfer (ESIPT), to generate complex fused cyclic sulfonamide moieties. mdpi.comresearchgate.net This approach allows for significant increases in molecular complexity in a single, experimentally simple photochemical step. mdpi.com

To improve efficiency and reduce waste, one-pot procedures for sulfonamide synthesis have been developed. These methods circumvent the need to isolate the often sensitive sulfonyl chloride intermediate. nih.govnih.gov One such strategy involves the conversion of other functional groups, like aromatic carboxylic acids or thiols, into sulfonyl chlorides in situ. nih.govresearchgate.net

For example, a method leveraging copper-catalyzed decarboxylative chlorosulfonylation can convert aromatic acids to sulfonyl chlorides, which are then immediately treated with an amine in the same reaction vessel to form the desired sulfonamide. nih.govnih.gov Another approach involves the oxidation of thiols in the presence of a chloride source to generate the sulfonyl chloride, which is subsequently reacted with an amine without isolation. researchgate.net These one-pot syntheses are highly valuable as they are often more rapid, efficient, and operationally simple than traditional multi-step procedures. thieme.deorganic-chemistry.org

The table below summarizes key features of different one-pot sulfonamide synthesis strategies.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Aromatic Acid | Copper Catalyst, SO₂, Chloride Source | Ar-SO₂Cl | Ar-SO₂-NR₂ | nih.govnih.gov |

| Thiol | N-Chlorosuccinimide, H₂O | R-SO₂Cl | R-SO₂-NR₂ | researchgate.net |

| Amine-derived Sulfonate Salt | Cyanuric Chloride, Triethylamine (B128534) | R-SO₂Cl | R-SO₂-NR₂ | organic-chemistry.org |

Table 2: Examples of One-Pot Sulfonamide Synthesis Strategies.

In addition to amines, sulfonyl chlorides react with alcohols (R-OH) and phenols (Ar-OH) in a process known as esterification to form sulfonate esters (R-SO₃-R'). This reaction is analogous to aminolysis and is typically performed in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the HCl byproduct. Sulfonate esters are valuable synthetic intermediates, often used as leaving groups in nucleophilic substitution reactions.

While the direct use of achiral this compound in an enantioselective reaction is not prominently documented, the principles of enantioselective sulfonyl transfer are relevant to its reactivity. Enantioselective sulfonylation typically involves the desymmetrization of meso-diols or the kinetic resolution of racemic alcohols using a chiral catalyst or a chiral sulfonylating agent. The goal is to selectively transfer the sulfonyl group to one enantiomer or one of two enantiotopic hydroxyl groups.

In such processes, a sulfonyl chloride acts as the electrophilic source of the sulfonyl group. A chiral catalyst, often a modified amine or a chiral Lewis base, can interact with the sulfonyl chloride to form a chiral activated intermediate. This intermediate then reacts selectively with one enantiomer of a racemic alcohol, leading to a kinetic resolution where one enantiomer is sulfonated faster than the other. The steric and electronic properties of the sulfonyl chloride, including the ortho-methyl groups in this compound, would play a critical role in the efficiency and selectivity of such a catalyzed transfer process.

Esterification to Sulfonyl Esters

Chemo- and Diastereoselective Transformations

While the reactivity of sulfonyl chlorides is well-documented, specific studies detailing the chemo- and diastereoselective transformations of this compound are not extensively reported in the reviewed literature. General principles of sulfonylation reactions suggest that the steric hindrance provided by the two methyl groups adjacent to the nitrogen atom could influence the selectivity of its reactions. In reactions with substrates possessing multiple nucleophilic sites, the bulky nature of the 2,6-dimethylpyridyl group might favor reactions at less sterically hindered positions, thus imparting a degree of chemoselectivity.

Halogen Exchange for Sulfonyl Fluoride (B91410) Generation

The conversion of sulfonyl chlorides to sulfonyl fluorides is a crucial transformation, as sulfonyl fluorides exhibit a unique balance of stability and reactivity, making them valuable reagents in various chemical fields, including "click chemistry". rhhz.net The halogen exchange reaction is a common and effective method for the synthesis of sulfonyl fluorides from their corresponding sulfonyl chlorides. rhhz.netresearchgate.net This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source.

Several methods have been developed for this halogen exchange. A conventional approach involves the use of potassium fluoride (KF) in an aqueous solution or with a phase-transfer catalyst like 18-crown-6 (B118740) in an organic solvent. rhhz.net An improved method utilizes potassium bifluoride (KHF2) as the fluoride source, which can efficiently convert both alkyl and aryl sulfonyl chlorides into their corresponding sulfonyl fluorides under mild conditions, often minimizing hydrolysis of the product. rhhz.net More recent advancements include simple and mild procedures using potassium fluoride in a water/acetone biphasic mixture, which has been shown to be effective for a broad range of substrates, including those with heterocyclic moieties. organic-chemistry.orgorganic-chemistry.org

The general applicability of these methods suggests that this compound can be readily converted to 2,6-dimethylpyridine-4-sulfonyl fluoride. This process would involve the nucleophilic attack of a fluoride ion on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Below is a table summarizing common reagents used for the conversion of sulfonyl chlorides to sulfonyl fluorides:

| Reagent(s) | Solvent(s) | General Conditions | Reference(s) |

| Potassium Fluoride (KF) | Water | Boiling | rhhz.net |

| Potassium Fluoride (KF), 18-crown-6 | Acetonitrile | Dry conditions | rhhz.net |

| Potassium Bifluoride (KHF2) | Water/Organic | Mild conditions | rhhz.net |

| Potassium Fluoride (KF) | Water/Acetone | Room Temperature | organic-chemistry.orgorganic-chemistry.org |

Reactions with Other Heteroatom Nucleophiles (O, S)

This compound readily reacts with oxygen and sulfur nucleophiles to form the corresponding sulfonate esters and thioesters. These reactions are fundamental in organic synthesis for the protection of alcohols and thiols, or for the introduction of a sulfonyl moiety into a molecule.

Reactions with Oxygen Nucleophiles:

The reaction of this compound with alcohols or phenols in the presence of a base, typically a tertiary amine like pyridine or triethylamine, yields sulfonate esters. osti.govresearchgate.netresearchtrends.net The base is required to neutralize the hydrochloric acid generated during the reaction. The general mechanism involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comlibretexts.org The steric hindrance from the ortho-methyl groups on the pyridine ring of this compound might influence the reaction rate compared to less hindered sulfonyl chlorides, but the reaction is generally efficient.

A study on the sulfonylation of phenols in the presence of pyridine bases demonstrated the general applicability of this reaction. osti.gov While not specific to the 2,6-dimethylpyridine (B142122) derivative, the principles are directly transferable.

Reactions with Sulfur Nucleophiles:

Similarly, thiols and thiophenols react with this compound to produce thiosulfonates. These reactions are also typically carried out in the presence of a base. The greater nucleophilicity of sulfur compared to oxygen generally leads to faster reaction rates. nih.gov The resulting thiosulfonates are valuable intermediates in organic synthesis. A study on the synthesis of a thiophenol precursor involved the reduction of a sulfonyl chloride group, highlighting the reactivity of the sulfonyl chloride moiety with sulfur-related functionalities. nih.gov

The table below provides a general overview of these reactions:

| Nucleophile | Product | General Conditions |

| Alcohol (R-OH) | Sulfonate Ester (R-OSO2-Py) | Base (e.g., Pyridine, Et3N), Organic Solvent |

| Phenol (Ar-OH) | Sulfonate Ester (Ar-OSO2-Py) | Base (e.g., Pyridine, Et3N), Organic Solvent |

| Thiol (R-SH) | Thiosulfonate (R-SSO2-Py) | Base (e.g., Pyridine, Et3N), Organic Solvent |

| Thiophenol (Ar-SH) | Thiosulfonate (Ar-SSO2-Py) | Base (e.g., Pyridine, Et3N), Organic Solvent |

Pericyclic and Radical-Mediated Transformations

Cycloaddition Reactions (e.g., [2+2] Annulations)

The participation of sulfonyl chlorides in cycloaddition reactions, particularly [2+2] annulations, is a known area of their reactivity, although specific examples with this compound are not explicitly detailed in the available literature. In general, sulfonyl chlorides can react with certain unsaturated compounds to form four-membered rings. magtech.com.cn These reactions often proceed through a sulfene (B1252967) intermediate, which is generated in situ from the sulfonyl chloride by elimination of HCl in the presence of a base. The highly reactive sulfene can then undergo a [2+2] cycloaddition with an alkene or an imine to yield a thietane (B1214591) dioxide or a thietane-1,1-dioxide derivative, respectively. magtech.com.cn

The general scheme for a [2+2] cycloaddition involving a sulfene generated from a sulfonyl chloride is as follows:

Sulfene Formation: R-CH2-SO2Cl + Base → [R-CH=SO2] + Base·HCl

[2+2] Cycloaddition: [R-CH=SO2] + X=Y → R-CH-SO2-Y-X (a four-membered ring)

Given this general reactivity, it is plausible that this compound could participate in such reactions, although the specific reaction conditions and the stability of the potential sulfene intermediate would need to be experimentally determined.

Radical Additions to Unsaturated Substrates

Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then participate in addition reactions to unsaturated substrates like alkenes and alkynes. magtech.com.cnnih.govresearchgate.net The generation of the sulfonyl radical is typically initiated by photolysis, radical initiators (like AIBN), or transition metal catalysts. nih.gov Once formed, the sulfonyl radical can add to a carbon-carbon double or triple bond, leading to the formation of a new carbon-sulfur bond and a carbon-centered radical, which can then undergo further reactions.

While the general principle of radical addition of sulfonyl chlorides is well-established, specific studies detailing the radical addition of this compound to unsaturated substrates are scarce. The success of such a reaction would depend on the efficient generation of the 2,6-dimethylpyridine-4-sulfonyl radical and its subsequent trapping by an unsaturated partner. A recent study on polarity transduction enabled the formal electronically mismatched radical addition to alkenes, showcasing the broad potential of radical additions in organic synthesis. nih.gov Another study highlighted the enantioselective addition of alkyl radicals to alkenes via photoredox catalysis, a strategy that could potentially be adapted for sulfonyl radical additions. acs.org

Chlorosulfonylation and Sulfenylation Processes

Chlorosulfonylation:

Chlorosulfonylation refers to the simultaneous addition of a sulfonyl group and a chlorine atom across an unsaturated bond. This process can be initiated by the radical addition of a sulfonyl chloride to an alkene or alkyne. magtech.com.cn The reaction is typically initiated by light or a radical initiator. The sulfonyl radical adds to the unsaturated bond, and the resulting carbon-centered radical abstracts a chlorine atom from another molecule of the sulfonyl chloride to propagate the radical chain. This results in the formation of a β-chloro sulfone. While this is a general reaction for sulfonyl chlorides, specific examples utilizing this compound are not prevalent in the literature.

Sulfenylation:

Sulfenylation processes involving sulfonyl chlorides are less common as sulfonyl chlorides are typically sources of sulfonyl moieties (R-SO2-). However, under certain reductive conditions, the sulfonyl chloride could potentially be converted to a species that acts as a sulfenylating agent (R-S-). More commonly, sulfenyl chlorides (R-SCl) are used for sulfenylation reactions.

A related transformation is C-sulfonylation. A study on the C-sulfonylation of 4-alkylpyridines with various aryl sulfonyl chlorides demonstrated the formation of aryl picolyl sulfones. nih.gov This reaction proceeds via an initial N-sulfonylation followed by deprotonation and rearrangement, resulting in the formal sulfonylation of an unactivated picolyl C-H bond. While this is not a direct sulfenylation, it showcases a synthetic utility of sulfonyl chlorides in forming C-S bonds under specific conditions.

Functional Group Interconversions and Derivatization

The reactivity of the sulfonyl chloride group in this compound makes it a valuable intermediate for a variety of functional group transformations. These reactions are pivotal for introducing new structural and electronic properties, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. The stability of the 2,6-dimethylpyridine core, coupled with the electrophilic nature of the sulfur(VI) center, allows for selective derivatization through reactions at the sulfonyl group.

Transformation into Sulfonimidoyl Compounds

Sulfonimidoyl compounds, which are structural analogues of sulfones and sulfonamides, have garnered significant interest as isosteric replacements for common functional groups in the design of new materials and medicines. nih.gov The chiral S(VI) center in these compounds provides unique three-dimensional structural features. nih.gov The conversion of sulfonyl chlorides into various sulfonimidoyl derivatives, such as sulfonimidoyl chlorides, sulfonimidamides, and sulfonimidates, represents a key synthetic strategy.

While specific literature detailing the transformation of this compound into sulfonimidoyl compounds is not extensively covered, the general reactivity of aryl sulfonyl chlorides provides a well-established blueprint for these conversions. Historically, key methods were developed for the synthesis of sulfonimidoyl halides, which serve as versatile intermediates. rsc.org One common pathway involves the reaction of an aryl sulfonyl chloride precursor with amines or amides under oxidative conditions.

For instance, the conversion to an N-alkyl sulfonimidoyl chloride can be achieved through the reaction of the corresponding arene sulfinyl chloride with N,N-dichloroalkylamines. rsc.org A more direct conceptual pathway from a sulfonyl chloride would involve its reaction with a primary amine in the presence of a suitable coupling or activating agent to form the S-N bond. Subsequently, these sulfonimidoyl chloride intermediates can react with a range of nucleophiles. Their reaction with alcohols or phenols, often in the presence of a base like triethylamine or sodium hydride, yields the corresponding sulfonimidates. rsc.org Similarly, reaction with primary or secondary amines affords sulfonimidamides.

The table below outlines the general synthetic pathways for converting an aryl sulfonyl chloride into various sulfonimidoyl derivatives.

| Starting Material | Reagents | Intermediate Product | Final Product | Transformation Type |

|---|---|---|---|---|

| Ar-SO₂Cl | 1. Reduction to Ar-S(O)Cl 2. N,N-dichloroalkylamine (R-NCl₂) | Ar-S(O)(NR)Cl (Sulfonimidoyl chloride) | - | Formation of Sulfonimidoyl Chloride |

| Ar-S(O)(NR)Cl | R'-OH, Base (e.g., Et₃N) | - | Ar-S(O)(NR)(OR') (Sulfonimidate) | Esterification |

| Ar-S(O)(NR)Cl | R'R''NH | - | Ar-S(O)(NR)(NR'R'') (Sulfonimidamide) | Amination |

Integration into Multi-Functionalized Heterocyclic Architectures

The sulfonyl chloride functional group is an excellent electrophilic handle for covalently linking the 2,6-dimethylpyridine core to other molecular scaffolds, particularly other heterocyclic systems. This is most commonly achieved through the formation of a stable sulfonamide bond by reacting this compound with a primary or secondary amine present on another heterocyclic ring. This strategy provides a modular and efficient route to complex, multi-functionalized molecules. mit.edu

This synthetic utility is particularly valuable in drug discovery and materials science, where combining different heterocyclic pharmacophores or functional units can lead to novel properties. The reaction is typically straightforward, proceeding under mild conditions with the addition of a base (such as triethylamine or pyridine) to neutralize the hydrogen chloride byproduct.

For example, reacting this compound with various amino-substituted heterocycles can generate a diverse library of complex molecules. The reaction with 2-aminopyridine (B139424) or 2-aminothiazole (B372263) derivatives can yield structures where two distinct heterocyclic systems are bridged by a sulfonamide linker. Such approaches have been used to create fused heterocyclic systems with potential biological activity. researchgate.net The versatility of this reaction allows for the integration of the 2,6-dimethylpyridine unit into larger, more complex architectures, making it a valuable building block in synthetic chemistry. nih.govmdpi.com

The following table illustrates the potential for integrating the 2,6-dimethylpyridine scaffold into larger heterocyclic architectures through sulfonamide bond formation with various amino-functionalized heterocyclic compounds.

| Amino-Heterocycle Reactant | Illustrative Structure of Reactant | Resulting Product Class | Illustrative Structure of Product |

|---|---|---|---|

| 2-Aminopyridine |  | N-(Pyridin-2-yl)-2,6-dimethylpyridine-4-sulfonamide |  |

| 2-Aminothiazole |  | N-(Thiazol-2-yl)-2,6-dimethylpyridine-4-sulfonamide |  |

| 3-Amino-5-methylisoxazole |  | N-(5-Methylisoxazol-3-yl)-2,6-dimethylpyridine-4-sulfonamide |  |

| 4-Amino-1,2,4-triazole |  | N-(4H-1,2,4-Triazol-4-yl)-2,6-dimethylpyridine-4-sulfonamide |  |

Advanced Applications of 2,6 Dimethylpyridine 4 Sulfonyl Chloride in Organic Synthesis

As a Key Building Block in Target-Oriented Synthesis

2,6-Dimethylpyridine-4-sulfonyl chloride serves as a versatile and reactive building block in the strategic construction of complex molecular architectures. Its utility in target-oriented synthesis stems from the electrophilic nature of the sulfonyl chloride group, which readily participates in reactions with a wide array of nucleophiles. This reactivity allows for the introduction of the 2,6-dimethylpyridyl-4-sulfonyl moiety into various scaffolds, influencing their chemical and biological properties.

Construction of Diversified Heterocyclic Libraries

The synthesis of diverse libraries of heterocyclic compounds is a cornerstone of modern drug discovery. While specific examples detailing the use of this compound in the construction of large heterocyclic libraries are not extensively documented in readily available literature, the analogous reactivity of other pyridine (B92270) sulfonyl chlorides provides a strong basis for its potential in this area. For instance, substituted pyridine sulfonyl chlorides are known to react with a variety of amines and other nucleophiles to generate a wide range of sulfonamide derivatives. mdpi.com This reactivity is fundamental to library synthesis.

The general approach involves the reaction of this compound with a collection of diverse amines, alcohols, or thiols. Each reaction introduces a new substituent, leading to a library of compounds with varied structural features. This method allows for the systematic exploration of the chemical space around the 2,6-dimethylpyridine-4-sulfonamide core. A notable example with a related compound, 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride, demonstrates its reaction with various amines in an aqueous medium to produce a series of N-substituted sulfonylamides, highlighting the feasibility of this approach for library generation. osi.lv

Strategic Component in Multi-Step Synthesis

In the realm of multi-step synthesis, protecting groups and reactive intermediates play a pivotal role. The sulfonyl chloride functional group is a well-established precursor for the formation of sulfonamides, which can serve as stable protecting groups for amines. While specific multi-step syntheses employing this compound as a strategic component are not prominently featured in the reviewed literature, the principles of its application can be inferred from established synthetic strategies.

In a hypothetical multi-step synthesis, this compound could be introduced early in the sequence to protect a primary or secondary amine. The resulting sulfonamide is generally stable to a variety of reaction conditions, allowing for chemical modifications on other parts of the molecule. At a later stage, the sulfonamide can be cleaved under specific conditions to deprotect the amine. The choice of the 2,6-dimethylpyridyl group could offer advantages in terms of solubility or stability of the intermediate compounds.

Contribution to Novel Chemical Entities

The introduction of the 2,6-dimethylpyridine-4-sulfonyl group into organic molecules can lead to the creation of novel chemical entities with unique properties. The pyridine ring itself is a common motif in pharmaceuticals, and its combination with a sulfonamide or sulfone linker can give rise to compounds with interesting biological activities.

Scaffold Diversification via Sulfonylation

Sulfonylation is a key transformation for scaffold diversification in medicinal chemistry. The reaction of this compound with various nucleophilic scaffolds would lead to a diverse range of new chemical entities. The resulting sulfonamides or sulfonate esters can exhibit different physicochemical and biological properties compared to the parent scaffold.

A relevant example of scaffold diversification involves the C-sulfonylation of 4-alkylpyridines with various aryl sulfonyl chlorides. nih.gov This reaction leads to the formation of aryl picolyl sulfones, which are valuable building blocks for more complex pyridine-containing systems. While this example describes the formation of a sulfone at a different position on the pyridine ring, it illustrates the principle of using sulfonylation to create new scaffolds. The reaction of this compound with carbon nucleophiles could similarly lead to novel sulfone-containing scaffolds.

Role in the Synthesis of Functionalized Sulfonyl-Containing Moieties

This compound is a precursor for a variety of functionalized sulfonyl-containing moieties, primarily sulfonamides and sulfonate esters. The reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides, while reaction with alcohols in the presence of a base produces sulfonate esters. youtube.comdoubtnut.com

These reactions are generally high-yielding and can be performed under mild conditions. The resulting sulfonamides and sulfonate esters are themselves valuable functional groups that can participate in further chemical transformations or contribute to the biological activity of the molecule. The synthesis of heteroaryl sulfonamides from organozinc reagents and a chlorosulfate (B8482658) has been demonstrated as a modular route to these important motifs. nih.govmit.edu

The following table provides an overview of the types of functionalized moieties that can be synthesized from this compound and the corresponding reaction partners.

| Reactant Class | Resulting Functional Moiety | General Reaction Scheme |

| Primary Amines (R-NH₂) | N-Alkyl/Aryl-2,6-dimethylpyridine-4-sulfonamide | Py-SO₂Cl + R-NH₂ → Py-SO₂-NH-R |

| Secondary Amines (R₂NH) | N,N-Dialkyl/Aryl-2,6-dimethylpyridine-4-sulfonamide | Py-SO₂Cl + R₂NH → Py-SO₂-NR₂ |

| Alcohols (R-OH) | 2,6-dimethylpyridine-4-sulfonate ester | Py-SO₂Cl + R-OH → Py-SO₂-OR |

(Py represents the 2,6-dimethylpyridyl moiety)

This versatility makes this compound a valuable tool for introducing the sulfonyl group and for the synthesis of a wide range of functionalized molecules.

Analytical Derivatization in Advanced Chemical Analysis

In modern chemical analysis, particularly in chromatography and mass spectrometry, derivatization is a key strategy to improve the analytical performance for compounds that are otherwise difficult to detect. This involves chemically modifying an analyte to produce a new compound with properties that are more suitable for the analytical method being used. For analytes that exhibit poor ionization efficiency in mass spectrometry, derivatization can significantly enhance their signal intensity, leading to improved sensitivity and more reliable quantification.

Computational and Mechanistic Investigations of 2,6 Dimethylpyridine 4 Sulfonyl Chloride

Electronic Structure and Reactivity Descriptors

The sulfonyl chloride group (-SO₂Cl) is a highly influential functional group that dictates the electrophilic nature of 2,6-dimethylpyridine-4-sulfonyl chloride. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide significant insights into its electronic structure. The electronic environment of the sulfonyl group is characterized by a highly polarized structure. researchgate.net This is due to the large electronegativity difference between the sulfur, oxygen, and chlorine atoms.

Below is a table of representative computed electronic properties for a generic arylsulfonyl chloride, which serves as a model to understand the properties of the sulfonyl chloride moiety in the title compound.

| Property | Value | Description |

| S=O Bond Length | ~1.43 Å | Shorter than a single bond, indicating significant double bond character. |

| S-Cl Bond Length | ~2.08 Å | A relatively long and weak bond, facilitating its cleavage in reactions. |

| O-S-O Bond Angle | ~120° | Consistent with sp² hybridization character around the sulfur atom. |

| Natural Charge on S | +1.5 to +2.0 | Indicates a highly electrophilic sulfur center. |

| Natural Charge on O | -0.8 to -1.0 | Shows significant negative charge accumulation on the oxygen atoms. |

| Natural Charge on Cl | -0.1 to -0.3 | Less negative than oxygen, but still contributing to the bond polarity. |

Note: These values are typical for arylsulfonyl chlorides and may vary slightly for this compound due to the specific electronic effects of the dimethylpyridine ring.

The presence of two methyl groups at the 2 and 6 positions of the pyridine (B92270) ring has a pronounced effect on the electronic structure of the entire molecule. Methyl groups are known to be electron-donating through an inductive effect (+I). scribd.com This effect increases the electron density on the aromatic ring. scribd.comresearchgate.net The increased electron density is particularly notable at the ortho and para positions relative to the methyl groups.

The following table summarizes the general electronic effects of methyl substitution on the pyridine ring.

| Property | Pyridine | 2,6-Dimethylpyridine (B142122) | Influence of Methyl Groups |

| pKa | 5.2 | 6.7 | Increased basicity due to the +I effect of methyl groups. |

| Electron Density on N | Lower | Higher | Methyl groups increase the electron density on the nitrogen atom. |

| HOMO Energy | Lower | Higher | The Highest Occupied Molecular Orbital energy is raised, indicating greater nucleophilicity. |

Reaction Mechanism Elucidation

Sulfonylation reactions involving sulfonyl chlorides are fundamental for the formation of sulfonamides and sulfonate esters. wikipedia.org The mechanism of these reactions has been a subject of computational investigation to elucidate the nature of the transition states. The reaction typically proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

DFT studies on the mechanism of sulfonylation reactions suggest that the reaction can proceed through either a stepwise mechanism involving a pentacoordinate intermediate or a concerted Sₙ2-like mechanism. researchgate.net For most common nucleophiles, the concerted pathway is generally favored. In this mechanism, the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously, passing through a single transition state.

The transition state is characterized by a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the leaving chloride ion occupying the axial positions. The two oxygen atoms and the carbon atom of the pyridine ring lie in the equatorial plane. The S-Cl bond is elongated in the transition state, while a new bond between the nucleophile and the sulfur atom is partially formed. The calculated activation barriers for such reactions depend on the nature of the nucleophile and the solvent. nih.govresearchgate.net

A representative free energy profile for a generic sulfonylation reaction is shown below, with estimated activation energies from computational studies of related systems.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (R-SO₂Cl + Nu⁻) | 0 |

| 2 | Transition State | +10 to +20 |

| 3 | Products (R-SO₂-Nu + Cl⁻) | -10 to -30 |

Note: The values are illustrative for a typical sulfonylation reaction and the actual energies for this compound would require specific calculations.

Under certain conditions, such as photolysis or in the presence of a single-electron transfer (SET) agent, the S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). magtech.com.cnnih.gov The formation of sulfonyl radicals opens up alternative reaction pathways, distinct from the more common nucleophilic substitution. rsc.org

Sulfonyl radicals are S-centered radicals with the unpaired electron primarily localized on the sulfur atom. researchgate.net These radicals can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.gov The EPR spectrum of a sulfonyl radical typically shows a signal with a g-value slightly greater than that of a free electron, which is characteristic of sulfur-centered radicals. rsc.orgucl.ac.uk

Computational studies on sulfonyl radicals indicate a pyramidal geometry around the sulfur atom. The spin density is predominantly on the sulfur atom, with some delocalization onto the oxygen atoms. researchgate.net The reactivity of sulfonyl radicals is diverse; they can add to alkenes and alkynes, or abstract hydrogen atoms from suitable donors. acs.org

The table below provides typical EPR spectroscopic parameters for sulfonyl radicals.

| Parameter | Typical Value | Information Provided |

| g-value | 2.005 - 2.007 | Indicates the presence of a sulfur-centered radical. |

| Hyperfine Coupling | Varies with nucleus | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei. |

Conformational Analysis and Stereochemical Control

The three-dimensional structure and stereochemical aspects of reactions are crucial for understanding the behavior of this compound.

Conformational analysis of this molecule primarily concerns the rotation around the C4-S bond. The two methyl groups at the 2 and 6 positions impose significant steric hindrance, which is expected to influence the preferred orientation of the sulfonyl chloride group relative to the pyridine ring. The lowest energy conformation would likely be one where the bulky sulfonyl chloride group is oriented to minimize steric clashes with the flanking methyl groups. This would likely be a conformation where the S-Cl bond is either in the plane of the pyridine ring or perpendicular to it, with the oxygen atoms staggered with respect to the methyl groups.

The stereochemical outcome of reactions at the sulfonyl chloride group is an important consideration. The sulfur atom in this compound is achiral. However, reactions with chiral, non-racemic nucleophiles can lead to the formation of diastereomeric products. The stereoselectivity of such reactions would be dictated by the steric and electronic interactions in the transition state.

Furthermore, when the sulfonyl chloride is used to activate a chiral alcohol, the reaction at the oxygen atom of the alcohol proceeds with retention of configuration at the chiral carbon center. youtube.comyoutube.com This makes sulfonyl chlorides valuable reagents for stereocontrolled synthesis.

Computational Insights into Enantioselective Processes

The development of chiral pyridine ligands is of significant interest for enantioselective catalysis. researchgate.netacs.org Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating reaction mechanisms and understanding the origins of enantioselectivity in reactions involving such catalysts. mdpi.com

While no specific enantioselective processes employing this compound as a catalyst or chiral auxiliary are documented, we can infer potential computational approaches from studies on other chiral pyridine derivatives. For instance, in the copper-catalyzed enantioselective alkylation of alkenyl pyridines, DFT calculations have been used to investigate the role of a Lewis acid in activating the pyridine substrate, thereby facilitating the nucleophilic addition through a chiral organocopper complex. mdpi.com Such studies often model the transition states to determine the factors governing the stereochemical outcome.

In a hypothetical enantioselective process involving a chiral derivative of this compound, computational studies would likely focus on:

Conformational Analysis: Identifying the most stable conformations of the catalyst-substrate complex.

Transition State Modeling: Calculating the energy barriers for the formation of both enantiomeric products to predict the enantiomeric excess.

Non-covalent Interactions: Analyzing stabilizing interactions, such as hydrogen bonding or π-stacking, between the catalyst and the substrate that favor the formation of one enantiomer over the other.

The table below illustrates typical data obtained from DFT studies on the electronic properties of substituted pyridines, which are crucial for understanding their reactivity in catalytic cycles. researchgate.netias.ac.in

| Substituent on Pyridine Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| -H | -6.89 | -0.65 | 6.24 |

| 4-CH₃ | -6.67 | -0.54 | 6.13 |

| 4-NH₂ | -5.98 | -0.21 | 5.77 |

| 4-NO₂ | -7.78 | -2.54 | 5.24 |

This table presents representative data from DFT calculations on substituted pyridines to illustrate the effect of substituents on electronic properties. The values are indicative and can vary with the level of theory and basis set used.

Molecular Modeling for Synthetic Design

Molecular modeling is a powerful tool for predicting the reactivity of molecules and for the rational design of new synthetic transformations. For a compound like this compound, molecular modeling can provide valuable insights into its behavior in various chemical reactions.

Sulfonyl chlorides are versatile reagents in organic synthesis, participating in reactions such as sulfonylation, chlorosulfonylation, and arylation. magtech.com.cn The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom and the stability of the leaving group. The pyridine ring, particularly with its electron-donating methyl groups, influences the electronic properties of the sulfonyl chloride group.

DFT calculations can be employed to predict the reactivity of this compound in novel transformations. Key parameters that can be calculated include:

Atomic Charges: The partial charge on the sulfur atom can indicate its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the preferred site of nucleophilic attack.

Reaction Pathway Modeling: The entire reaction coordinate for a proposed transformation can be mapped to identify intermediates, transition states, and to calculate activation energies, thereby predicting the feasibility and selectivity of the reaction.

For instance, in the reaction of arenesulfonyl chlorides with nucleophiles, DFT studies have shown that the reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. nih.gov The preferred mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. The steric hindrance from the two methyl groups at the 2 and 6 positions in this compound would also play a significant role in its reactivity, a factor that can be quantitatively assessed through molecular modeling. nih.gov

The following table shows calculated global reactivity descriptors for a series of substituted pyridines, which can be used to predict their general reactivity trends. researchgate.net

| Substituted Pyridine | Hardness (η) | Chemical Potential (μ) | Electrophilicity (ω) |

| Pyridine | 3.12 | -3.77 | 2.28 |

| 4-Methylpyridine | 3.06 | -3.60 | 2.12 |

| 4-Aminopyridine | 2.88 | -3.09 | 1.66 |

| 4-Nitropyridine | 2.62 | -5.16 | 5.08 |

This table illustrates how global reactivity descriptors, calculated using DFT, can quantify the influence of substituents on the chemical behavior of the pyridine ring. These values are for conceptual understanding and depend on the computational methodology.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. chemrevlett.com For derivatives of this compound, theoretical QSAR studies could be employed to design new compounds with tailored properties.

The electronic effects of substituents on the pyridine ring can be quantified using Hammett and Brønsted correlations in kinetic studies of reactions like the hydrolysis of aromatic sulfonyl chlorides. rsc.org Theoretical studies can complement these experimental approaches by calculating various molecular descriptors that are then used to build QSAR models. These descriptors can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

A DFT analysis of substituent effects on the electron-donating ability of pyridine has shown that both the type and position of the substituent significantly influence the charge density on the nitrogen atom and the geometrical parameters of the ring. researchgate.net Such studies are fundamental to building predictive SAR models. For instance, in a series of pyridine derivatives, the introduction of electron-donating groups generally increases the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups have the opposite effect. ias.ac.in This, in turn, would influence the reactivity of the sulfonyl chloride group at the 4-position through electronic communication within the aromatic system.

Q & A

Basic Research Questions

Q. How can the synthesis of 2,6-dimethylpyridine-4-sulfonyl chloride be optimized for high yield and purity?

- Methodological Approach :

- Use sulfonation reactions with chlorosulfonic acid under controlled anhydrous conditions, maintaining temperatures between 0–5°C to minimize side reactions.

- Purify the product via recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel and ethyl acetate/hexane gradients .

- Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Approach :

- NMR : Analyze and spectra for diagnostic peaks (e.g., aromatic protons at δ 7.8–8.2 ppm, sulfonyl chloride group at δ 3.1–3.3 ppm).

- FT-IR : Confirm sulfonyl chloride functional groups via S=O stretching vibrations (~1360 cm) and C-Cl bonds (~580 cm).

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 219.6 (M+H) .

Q. How should researchers handle stability challenges during storage?

- Methodological Approach :

- Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis.

- Conduct stability assays by monitoring decomposition via HPLC over 72 hours at room temperature. Adjust storage protocols if >5% degradation is observed .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic centers.

- Validate predictions with experimental kinetic studies using pyridine derivatives as nucleophiles in DMF at 25°C .

Q. What strategies resolve contradictions in reported reactivity across studies (e.g., divergent sulfonamide yields)?

- Methodological Approach :

- Compare solvent polarity (e.g., DMF vs. THF), base selection (e.g., EtN vs. NaH), and stoichiometric ratios.

- Use multivariate regression to isolate variables causing yield discrepancies. For example, trace moisture may hydrolyze sulfonyl chloride, reducing coupling efficiency .

Q. How does steric hindrance from the 2,6-dimethyl groups influence regioselectivity in derivatization reactions?

- Methodological Approach :

- Synthesize analogs (e.g., 2-methyl or 6-methyl derivatives) and compare reaction rates with nucleophiles (e.g., amines) under identical conditions.

- Analyze X-ray crystallography data to quantify steric effects on bond angles and spatial accessibility .

Key Notes

- Contradiction Analysis : Discrepancies in reactivity often stem from solvent polarity, base strength, or residual moisture. Standardize reaction protocols with rigorous drying of reagents/solvents .

- Safety : Follow guidelines for sulfonyl chlorides: use fume hoods, PPE, and neutralize waste with 10% sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.